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Compound of Interest

Compound Name:
8-Benzyl-3a-amino-1aH,5aH-

nortropane

Cat. No.: B1311996 Get Quote

An In-depth Technical Guide to 8-Benzyl-3a-
amino-1aH,5aH-nortropane
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and inferred

biological characteristics of 8-Benzyl-3a-amino-1aH,5aH-nortropane. This nortropane

derivative is a significant scaffold in the field of medicinal chemistry, particularly in the discovery

of novel therapeutics for central nervous system (CNS) disorders. This document synthesizes

available data to facilitate further research and development efforts.

Core Physical and Chemical Characteristics
8-Benzyl-3a-amino-1aH,5aH-nortropane, also known by its systematic name (3-endo)-8-

(phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine, is a bicyclic amine. The defining feature of

this molecule is the nortropane core, which provides a rigid conformational structure, a key

aspect for its interaction with biological targets. The presence of a benzyl group on the nitrogen

at position 8 and an amino group at position 3 are critical for its chemical reactivity and

potential pharmacological activity. It is important to distinguish between the endo (3a) and exo

(3ß) stereoisomers, as stereochemistry plays a crucial role in the biological activity of

nortropane derivatives.
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Table 1: Physical and Chemical Properties of 8-Benzyl-3a-amino-1aH,5aH-nortropane

Property Value Source(s)

Molecular Formula C₁₄H₂₀N₂ [1][2][3]

Molecular Weight 216.32 g/mol [1][2][3]

CAS Number 76272-35-0 (endo) [1][2][4]

76272-36-1 (exo) [5][6]

Appearance
Light yellow to light brown solid

(predicted)
[2]

Boiling Point
317.1 ± 35.0 °C at 760 mmHg

(predicted)
[2][7]

Density 1.082 ± 0.06 g/cm³ (predicted) [2][7]

Vapor Pressure
0.000393 mmHg at 25°C

(predicted)
[7]

Flash Point 133.4 °C (predicted) [7]

pKa 10.23 ± 0.20 (predicted) [2]

LogP 2.1407 (predicted) [1]

Topological Polar Surface Area

(TPSA)
29.26 Å² [1]

Note: Much of the publicly available data for the specific physical properties of 8-Benzyl-3a-
amino-1aH,5aH-nortropane are predicted values. Experimental data for spectral analysis

(NMR, Mass Spectrometry) are not readily available in the public domain for the final amine

product.

Experimental Protocols
While a detailed experimental protocol for the endo-isomer is not widely published, a general

procedure for the synthesis of the exo-isomer, exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine,
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has been described. This synthesis typically starts from 8-benzyl-8-azabicyclo[3.2.1]octan-3-

one.

Synthesis of exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine

This protocol involves a two-step process: the formation of an oxime intermediate followed by

its reduction to the primary amine.

Step 1: Synthesis of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime[8]

A mixture of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one (7.65 g, 33 mmol), hydroxylamine

hydrochloride, and pyridine is heated under reflux in ethanol.

The reaction progress is monitored by an appropriate method (e.g., TLC).

Upon completion, the reaction mixture is cooled and worked up, typically involving dilution

with an aqueous basic solution (e.g., sodium carbonate), filtration, and extraction of the

product into an organic solvent (e.g., dichloromethane).

The combined organic extracts are washed, dried, and concentrated under vacuum to yield

the crude oxime.

Step 2: Reduction of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime to exo-8-benzyl-8-

azabicyclo[3.2.1]octan-3-amine[8]

The oxime intermediate (7.65 g, 33 mmol) is dissolved in a high-boiling alcohol solvent such

as 1-pentanol at an elevated temperature (e.g., 120 °C).[8]

Sodium metal (7.6 g, 0.33 mol) is added portion-wise over a period of time (e.g., 2 hours).[8]

The reaction mixture is heated under reflux for several hours (e.g., 5 hours) to ensure

complete reduction.[8]

After cooling, the reaction is quenched, typically by the slow addition of water.

The pH of the aqueous phase is adjusted to be acidic (e.g., with 6 M HCl) and extracted to

remove any non-basic impurities.[8]
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The aqueous layer is then made basic (pH 10) by the addition of a strong base (e.g., 5 M

NaOH).[8]

The product is extracted into an organic solvent (e.g., ethyl acetate).[8]

The combined organic extracts are dried over a drying agent (e.g., MgSO₄), filtered, and

concentrated in vacuo.[8]

The crude product is purified by column chromatography (e.g., using a 5-10% methanol in

dichloromethane gradient) to afford the pure exo-amine.[8]

Biological Activity and Signaling Pathways
Specific quantitative biological data, such as binding affinities (Ki) or inhibitory concentrations

(IC50) for 8-Benzyl-3a-amino-1aH,5aH-nortropane at various biological targets, are not

extensively available in peer-reviewed literature. However, the broader class of 8-

azabicyclo[3.2.1]octane derivatives has been widely studied for its interaction with monoamine

transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the

norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter

levels in the synaptic cleft, and their modulation is a key strategy in the treatment of numerous

neurological and psychiatric disorders.

Derivatives of the 8-azabicyclo[3.2.1]octane scaffold are known to act as potent and selective

inhibitors of these transporters. The nature and position of substituents on the nortropane ring

significantly influence the affinity and selectivity for each transporter. The benzyl group at the N-

8 position and the amino group at the C-3 position of the title compound suggest that it is likely

to interact with one or more of these monoamine transporters.

The general mechanism of action for this class of compounds involves binding to the

transporter protein and inhibiting the reuptake of the respective neurotransmitter (dopamine,

serotonin, or norepinephrine) from the synaptic cleft back into the presynaptic neuron. This

leads to an increased concentration of the neurotransmitter in the synapse, thereby enhancing

neurotransmission.
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Caption: General mechanism of dopamine transporter (DAT) inhibition.

Experimental and Logical Workflows
The synthesis of 8-Benzyl-3a-amino-1aH,5aH-nortropane follows a logical chemical

transformation sequence. The workflow diagram below outlines the key steps in the synthesis

of the exo-isomer as described in the experimental protocol section.
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Start:
8-benzyl-8-azabicyclo[3.2.1]octan-3-one

Oxime Formation
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Reduction
(Sodium metal, 1-Pentanol, Reflux)

Aqueous Workup
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Purification
(Column Chromatography)

Final Product:
exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine
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Caption: Synthetic workflow for exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine.

Conclusion
8-Benzyl-3a-amino-1aH,5aH-nortropane represents a valuable molecular scaffold for the

development of novel CNS-active compounds. Its rigid nortropane core and the presence of

key functional groups make it a promising candidate for targeting monoamine transporters.
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While detailed experimental data on the final compound are limited in the public domain, the

available information on its synthesis and the known pharmacology of related derivatives

provide a strong foundation for future research. Further investigation is warranted to fully

characterize its spectral properties and to quantify its biological activity at DAT, SERT, and NET,

which will be crucial for elucidating its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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